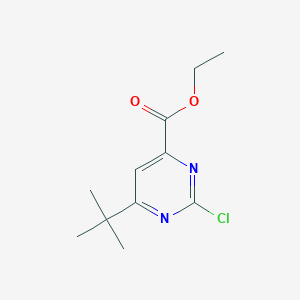

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C11H15ClN2O2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

ethyl 6-tert-butyl-2-chloropyrimidine-4-carboxylate |

InChI |

InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-8(11(2,3)4)14-10(12)13-7/h6H,5H2,1-4H3 |

InChI Key |

PBAOWQSLNDXRSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)Cl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The starting material, ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate, undergoes chlorination at the 2-position via a two-step mechanism:

-

Activation of POCl₃ : Triethylamine deprotonates the hydroxyl group, generating a reactive pyrimidine-oxygen anion.

-

Nucleophilic Displacement : The anion attacks electrophilic phosphorus in POCl₃, leading to the substitution of the hydroxyl group with chlorine.

Optimized Conditions :

Yield and Purity

Under these conditions, the reaction achieves a 95% yield with a purity exceeding 98% (HPLC). The high efficiency stems from POCl₃’s ability to act as both a solvent and reagent, minimizing side reactions such as ester hydrolysis.

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate |

| Chlorinating Agent | POCl₃ |

| Base | Triethylamine |

| Yield | 95% |

| Purity | >98% |

Alternative Chlorination Strategies

While POCl₃ remains the gold standard, alternative methods have been explored for specific substrates or scalability requirements.

Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride offers a milder alternative, particularly for acid-sensitive intermediates. In this approach, SOCl₂ reacts with the hydroxylated precursor in anhydrous dichloromethane at 0–25°C. However, yields are modest (70–75%) due to competing ester decomposition.

Catalytic Chlorination Using N-Chlorosuccinimide (NCS)

NCS, in the presence of Lewis acids like FeCl₃, enables selective chlorination under ambient conditions. While this method avoids harsh acids, it requires stoichiometric NCS and prolonged reaction times (12–24 hours), limiting industrial applicability.

Synthesis of the Hydroxylated Precursor

The preparation of ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate, the critical intermediate, involves cyclocondensation of β-ketoesters with amidines.

Cyclocondensation Reaction

Ethyl 4,4-dimethyl-3-oxopentanoate reacts with guanidine hydrochloride in ethanol under reflux (78°C, 6 hours). The tert-butyl group at the 6-position is introduced via the β-ketoester’s branched alkyl chain, ensuring regioselectivity.

Key Observations :

-

Regioselectivity : The tert-butyl group directs cyclization to the 6-position due to steric and electronic effects.

-

Yield : 80–85% after recrystallization from ethanol/water.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 8.50 (s, 1H, pyrimidine-H).

-

MS (ESI+) : m/z 243.4 [M+H]⁺, consistent with the molecular formula C₁₁H₁₅ClN₂O₂.

Industrial-Scale Considerations

For large-scale production, the POCl₃ method is preferred due to its efficiency and cost-effectiveness. Critical factors include:

-

Safety : POCl₃’s exothermic reaction requires controlled addition and temperature monitoring.

-

Waste Management : Quenching excess POCl₃ with ice water generates phosphoric acid, necessitating neutralization before disposal.

Emerging Methodologies

Recent advances in flow chemistry and catalytic systems promise to enhance scalability and sustainability:

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents to modify its functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate serves as a valuable building block in synthesizing various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various targets, including:

- Antimicrobial Agents : Compounds derived from this structure have been investigated for their antimicrobial properties, showing efficacy against various bacterial strains.

- Anticancer Drugs : The compound's ability to inhibit key enzymes involved in cancer progression makes it a candidate for developing new anticancer therapies.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : This compound has shown potential in inhibiting enzymes relevant to cancer and neurodegenerative diseases, such as acetylcholinesterase, which is linked to Alzheimer's disease.

- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress.

Several case studies have documented the applications of this compound in drug discovery:

- Antimicrobial Activity Study : A series of derivatives synthesized from this compound were evaluated for their antibacterial activity against strains like Bacillus subtilis. Results indicated that specific modifications enhanced efficacy, suggesting pathways for developing new antimicrobial agents .

- Neuroprotective Effects : Research has shown that derivatives can inhibit acetylcholinesterase effectively, pointing to their potential use in treating neurodegenerative diseases .

- Drug-Likeness Evaluation : Compounds derived from this compound were assessed using drug-likeness models, indicating a high probability of being active molecules suitable for oral administration .

Mechanism of Action

The mechanism of action of ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyrimidine esters, focusing on substituent effects:

Key Observations :

- The ethyl ester group offers a balance between stability and hydrolytic reactivity compared to methyl esters or carboxylic acids.

Challenges :

- The tert-butyl group’s introduction may require harsh conditions (e.g., strong acids or high temperatures), which could lower yields compared to hydrazine derivatives.

- Boc-protected hydrazine in compound 6a facilitates controlled functionalization but adds synthetic steps .

Biological Activity

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, structure-activity relationships, and relevant case studies.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various pyrimidine derivatives, including those similar to this compound. The presence of the tert-butyl group has been associated with enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have shown significant antitumor activity against human leukemia cell lines, with IC50 values indicating effective growth inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses suggest that the electronic properties of substituents on the pyrimidine ring play a crucial role in determining biological activity. Compounds featuring electron-donating groups, such as tert-butyl, have demonstrated increased cytotoxic effects compared to those with less electron-donating substituents. For example, in a study evaluating various derivatives, compounds with para-chloro and meta-dichloro substitutions exhibited notable antitumor activity with IC50 values of 14.0 μM and 15.0 μM , respectively .

Cytotoxicity Studies

A significant investigation into the cytotoxic effects of this compound derivatives involved testing against human leukemia cell lines (K562 and CEM). The results indicated that derivatives containing the tert-butyl group effectively induced apoptosis at concentrations above 50 µM , leading to cell cycle arrest at the G1/S phase .

Comparative Analysis

A comparative analysis of related compounds revealed that those with halogen substitutions on the phenyl ring displayed superior cytotoxicity. For instance, modifications that included electron-withdrawing groups were also found to enhance biological activity, suggesting that both types of substituents could be strategically utilized in drug design .

Summary Table of Biological Activities

| Compound Name | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential anticancer agent; further studies needed |

| Compound with para chloro substitution | 14.0 | Significant antitumor activity against K562 |

| Compound with meta dichloro substitution | 15.0 | Notable cytotoxicity in human leukemia cells |

Q & A

Q. What are the common synthetic routes for Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. A common route is the reaction of a pyrimidine precursor (e.g., 2,6-dichloropyrimidine-4-carboxylic acid) with tert-butyl alcohol under esterification conditions, followed by selective functionalization. Optimization includes:

- Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or bases (e.g., K₂CO₃) to activate intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility .

- Temperature Control : Stepwise heating (e.g., 60–80°C for esterification, room temperature for substitution) minimizes side reactions .

Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the tert-butyl group (δ ~1.4 ppm, singlet) and ethyl ester (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) .

- ¹³C NMR : Confirms carbonyl groups (δ ~165–170 ppm for ester, δ ~155–160 ppm for pyrimidine carbons) .

- X-ray Crystallography :

- Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Hydrogen atoms are geometrically placed, and thermal parameters are refined anisotropically .

Advanced Research Questions

Q. How does the electronic environment of the chlorine atom in this compound influence its reactivity in nucleophilic substitution reactions, and what experimental parameters are critical for successful functionalization?

- Methodological Answer : The chlorine atom at position 2 is activated by electron-withdrawing groups (ester and pyrimidine ring), facilitating nucleophilic substitution. Key parameters include:

- Nucleophile Strength : Use of amines or thiols with pKa < 10 ensures effective deprotonation and attack .

- Solvent Effects : DMSO or DMF stabilizes transition states via polarity .

- Temperature : Elevated temperatures (50–80°C) accelerate substitution but may require inert atmospheres to prevent oxidation .

Reaction progress is monitored via TLC or LC-MS, and intermediates are validated using HRMS.

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives, particularly when evaluating enzyme inhibition or receptor binding?

- Methodological Answer : Discrepancies may arise from assay conditions, compound purity, or structural analogs. Strategies include:

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (SPR, ITC) to confirm binding kinetics .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses, while MD simulations assess stability of ligand-receptor complexes .

- Meta-Analysis : Cross-reference data across studies using standardized metrics (e.g., IC₅₀, Ki) and validate purity via HPLC (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.